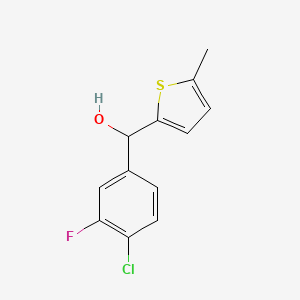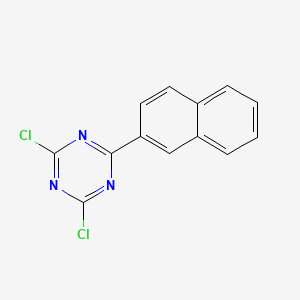
1-Propylpiperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propylpiperazine-2-carboxylic acid is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound, this compound, has the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . It is characterized by the presence of a propyl group attached to the nitrogen atom and a carboxylic acid group at the second position of the piperazine ring.
准备方法
The synthesis of 1-Propylpiperazine-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the decarboxylative cyclization between aldehydes and amino-acid-derived diamines using an iridium-based photoredox catalyst . Industrial production methods often involve the use of protecting groups such as trifluoroacetyl to facilitate the synthesis and subsequent removal of these groups to yield the desired product .
化学反应分析
1-Propylpiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include thionyl chloride (for forming acid chlorides), lithium aluminum hydride (for reductions), and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Propylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
作用机制
The mechanism of action of 1-Propylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrogen atoms in the piperazine ring can form hydrogen bonds with target molecules, influencing their activity. This compound can modulate the activity of receptors or enzymes by acting as an agonist or antagonist, depending on its specific structure and the target involved .
相似化合物的比较
1-Propylpiperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:
Piperazine-2-carboxylic acid: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
1-Methylpiperazine-2-carboxylic acid: Contains a methyl group instead of a propyl group, leading to differences in its pharmacokinetic properties.
1-Ethylpiperazine-2-carboxylic acid: Similar to the propyl derivative but with an ethyl group, which may influence its binding affinity and selectivity for certain targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds.
属性
IUPAC Name |
1-propylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-4-10-5-3-9-6-7(10)8(11)12/h7,9H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNXIQELNGSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














